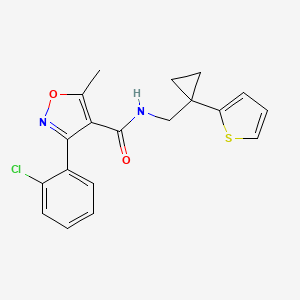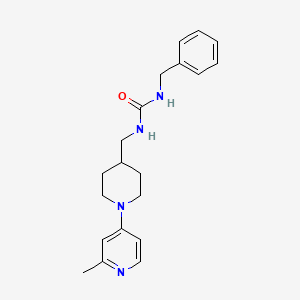![molecular formula C14H18N2O2 B2767302 1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole CAS No. 2197884-29-8](/img/structure/B2767302.png)
1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole cores, similar in structure to 1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole, have shown significant promise in biological studies. Research by Gür et al. (2020) investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, revealing compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity. Notably, certain compounds exhibited potent cytotoxicity against cancer cell lines, suggesting potential applications in chemotherapy strategies with minimized cytotoxicity against cancer cells Gür et al., 2020.
Corrosion Inhibition
Another intriguing application is in the field of materials science, where derivatives of benzimidazole, akin to this compound, have been synthesized and assessed for their corrosion inhibition capabilities. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and evaluated their effectiveness in protecting mild steel in sulphuric acid, revealing significant inhibition efficiency, which points towards the protective potential of these compounds in industrial applications Ammal et al., 2018.
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzene sulfonamide derivative groups containing Schiff base, as explored by Pişkin et al. (2020), demonstrated high singlet oxygen quantum yield. These properties are crucial for Type II photodynamic therapy mechanisms, showcasing the compound's potential as a photosensitizer in cancer treatment Pişkin et al., 2020.
Nematocidal Activity
In agricultural research, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and found to exhibit notable nematocidal activity. Liu et al. (2022) identified compounds that showed promising activity against Bursaphelenchus xylophilus, surpassing that of commercial agents. This discovery could lead to the development of more effective nematicides for crop protection Liu et al., 2022.
Properties
IUPAC Name |
1-methyl-2-(oxan-4-ylmethoxy)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16-13-5-3-2-4-12(13)15-14(16)18-10-11-6-8-17-9-7-11/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSYVLGEFQKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2767219.png)


![4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2767224.png)

![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2767230.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2767233.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2767237.png)


![3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2767241.png)

